molecular formula C6H14Na2O6S4 B12449791 Bis-(sodium sulfopropyl)-disulfide

Bis-(sodium sulfopropyl)-disulfide

Cat. No.: B12449791
M. Wt: 356.4 g/mol
InChI Key: NJZLKINMWXQCHI-UHFFFAOYSA-N
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Description

Bis-(sodium sulfopropyl)-disulfide (SPS), is an essential organic sulfur compound that serves as a critical brightener and accelerator in copper electrodeposition research and industrial processes . Its primary research value lies in its ability to produce smooth, bright, and fine-grained copper deposits with excellent adhesion and ductility, which are crucial for advanced applications in electronics manufacturing, particularly for printed circuit boards (PCBs) and semiconductor components . In practical research applications, SPS functions by accelerating the copper deposition rate, enabling superior control over plating thickness and uniformity . The recommended concentration for optimal results in electroplating baths is typically between 10-50 mg/L . The compound's mechanism of action involves a complex synergy with other bath components. In the presence of chloride ions, SPS dissociates into its monomeric form, 3-mercapto-1-propanesulfonate (MPS), which adsorbs onto the copper surface . Research indicates that sulfonate groups help partially remove the hydration shell of Cu²⁺ ions, facilitating their reduction and leading to the accelerated formation of a high-quality copper layer . A significant area of study involves the interaction of SPS with suppressor additives like polyethylene glycol (PEG). Studies show that SPS and PEG demonstrate significant synergy through co-adsorption, where SPS effectively reduces the suppressing abilities of PEG by competing for and capturing Cu²⁺ ions, thereby diminishing the copper ions available for complexation with PEG's ethereal oxygen . This interaction is vital for controlling deposition kinetics in feature-filling applications. The global market for SPS is experiencing robust growth, driven by expanding demand from the electronics sector, underscoring its ongoing industrial relevance . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H14Na2O6S4

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C6H14O6S4.2Na/c7-15(8,9)5-1-3-13-14-4-2-6-16(10,11)12;;/h1-6H2,(H,7,8,9)(H,10,11,12);;

InChI Key

NJZLKINMWXQCHI-UHFFFAOYSA-N

Canonical SMILES

C(CSSCCCS(=O)(=O)O)CS(=O)(=O)O.[Na].[Na]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis consists of two distinct chemical steps:

Step 1 : Formation of sodium disulfide from sodium sulfide nonahydrate and elemental sulfur:
Na₂S·9H₂O + S → Na₂S₂ + 9H₂O

Step 2 : Reaction of sodium disulfide with 1,3-propane sultone to form this compound:
Na₂S₂ + 2 C₃H₆O₃S → C₆H₁₂Na₂O₆S₄

This reaction pathway leverages the nucleophilic nature of the disulfide ion to attack the electrophilic carbon of 1,3-propane sultone, forming the desired product.

Materials and Reagents

The synthesis requires the following chemicals and materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)
  • Elemental sulfur (S)
  • 1,3-Propane sultone (C₃H₆O₃S)
  • Ethanol (as reaction solvent)
  • Deionized water
  • Basic anion exchange resin
  • Acidic cation exchange resin
  • pH adjustment reagents (acids/bases)
  • Standard laboratory glassware and equipment

Synthesis Procedure

Based on documented research, the detailed synthesis procedure involves:

  • Preparation of sodium disulfide solution :

    • Dissolve sodium sulfide nonahydrate in deionized water to form a clear solution
    • Add elemental sulfur gradually under constant stirring
    • Heat the mixture to facilitate the reaction
    • Continue stirring until a clear aqueous solution of sodium disulfide is obtained
  • Reaction with 1,3-propane sultone :

    • Prepare a solution of 1,3-propane sultone in ethanol
    • Add the sodium disulfide solution gradually to the 1,3-propane sultone solution
    • Maintain the reaction temperature at a controlled level
    • Continue stirring for sufficient time to ensure complete reaction

Purification Process

The purification process is critical for obtaining high-purity this compound:

  • Ion exchange purification :

    • Pass the reaction mixture (sodium disulfide propane sulfonate mother liquor containing sodium sulfate) through a basic anion exchange resin at 30-60°C
    • Subsequently pass the solution through an acidic cation exchange resin at 30-60°C
  • Final processing :

    • Adjust the pH of the system to 3-7
    • Concentrate the solution
    • Cool the concentrated solution
    • Centrifuge to collect the solid product
    • Dry the product to obtain high-purity this compound

This method yields a product with high purity suitable for industrial applications in copper electroplating processes.

Preparation via Dimerization of 3-Mercapto-1-Propanesulfonate

An alternative approach to synthesizing this compound involves the dimerization of 3-mercapto-1-propanesulfonate (MPS). This method is particularly relevant in electrochemical contexts and offers certain advantages over the traditional synthesis route.

Reaction Mechanism

The dimerization process involves the oxidation of thiol groups to form a disulfide bond:

2 HS(CH₂)₃SO₃Na → NaO₃S(CH₂)₃S-S(CH₂)₃SO₃Na + 2H⁺ + 2e⁻

In copper-containing systems, the following reaction has been documented:

2 Cu²⁺ + 4 MPS → 2 Cu(I)MPS + SPS + 4 H⁺

This reaction pathway suggests that copper ions can catalyze the dimerization process, offering a potential synthetic route in specialized applications.

Materials and Reagents

This synthesis requires:

  • 3-Mercapto-1-propanesulfonate (MPS) sodium salt
  • Oxidizing agent or copper sulfate (Cu²⁺ source)
  • Buffer solution for pH control
  • Deionized water
  • Standard laboratory equipment

Synthesis Procedure

Based on electrochemical studies, the procedure involves:

  • Preparation of an aqueous solution of 3-mercapto-1-propanesulfonate
  • Addition of copper sulfate or other appropriate oxidizing agent
  • Maintenance of controlled temperature and pH conditions
  • Allowing sufficient reaction time for complete dimerization

Research indicates that two free MPS molecules can dimerize into this compound, releasing an electron in the process. This electron can reduce Cu²⁺ to Cu⁺, which has implications for both the synthesis and the functional role of this compound in electroplating applications.

Comparative Analysis of Preparation Methods

The following table provides a systematic comparison of the two primary preparation methods:

Table 2: Comparison of Preparation Methods for this compound

Parameter Method 1: Sodium Sulfide & 1,3-Propane Sultone Method 2: MPS Dimerization
Raw Materials Sodium sulfide nonahydrate, Elemental sulfur, 1,3-Propane sultone 3-Mercapto-1-propanesulfonate
Number of Steps Two-step reaction One-step reaction
Reaction Conditions Temperature: 30-60°C for ion exchange Variable based on oxidizing conditions
Solvent Ethanol, Water Water
Purification Ion exchange, pH adjustment, Concentration, Centrifugation, Drying Less documented
Safety Concerns 1,3-Propane sultone (potential carcinogen) Lower toxicity concerns
Scalability Suitable for industrial scale Better for laboratory scale
Primary Applications Industrial production Electrochemical studies

Advantages and Limitations

Method 1: Sodium Sulfide and 1,3-Propane Sultone

  • Advantages: Well-established for industrial production, documented purification procedures, potentially higher yields
  • Limitations: Uses potentially hazardous 1,3-propane sultone, multi-step process requiring careful control

Method 2: MPS Dimerization

  • Advantages: Potentially simpler single-step process, avoids carcinogenic reagents, may be more suitable for small-scale synthesis
  • Limitations: Less documented process parameters, potentially lower yields, purification challenges

Analytical Methods for Characterization

To ensure the quality and purity of synthesized this compound, several analytical techniques have proven effective:

Spectroscopic Analysis

  • FTIR Spectroscopy : For identification of characteristic functional groups, particularly the disulfide bond and sulfonate groups
  • NMR Spectroscopy : For structural confirmation and purity assessment
  • Mass Spectrometry : For molecular weight confirmation and structural analysis

Chromatographic Methods

  • Ion-pair Chromatography : Particularly useful for this compound analysis, as this technique can retain the anionic compound more effectively on a C18 column
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantitative analysis

Electrochemical Characterization

Time-of-flight secondary-ion mass spectrometry (TOF-SIMS) in combination with cyclic voltammetry has been used to study the interactions of this compound in electroplating contexts. These techniques provide valuable insights into both the purity and functional performance of the synthesized compound.

Chemical Reactions Analysis

Electrochemical Adsorption and Desorption

SPS interacts dynamically with metal electrodes (Cu, Au):

  • Dissociation : Upon contact with electrodes, SPS dissociates into 3-mercapto-1-propanesulfonate (MPS), forming Cu(I)- and Au(I)-thiolate species .

  • Thiolate transfer : During Cu deposition on Au electrodes, thiolates transfer from Au to Cu underpotential deposition (UPD) layers, stabilizing beneath the Cu overpotential deposition (OPD) layer. These thiolates reappear on Au after Cu stripping .

  • Chloride ion influence : Chloride ions enhance the adsorption/desorption kinetics, promoting Cu²⁺ reduction and Cu⁰ oxidation .

Electrode Key Process Outcome
AuThiolate transfer to Cu UPD layerBuried thiolates stabilize under Cu OPD
CuSPS preadsorptionAdsorbed SPS desorbs during Cu stripping

Complexation with Copper Ions

SPS facilitates copper deposition through complexation:

  • Reaction with Cu²⁺ :
    2Cu2++4MPS2Cu(I)MPS+SPS+4H+2\text{Cu}^{2+} + 4\text{MPS} \rightarrow 2\text{Cu(I)MPS} + \text{SPS} + 4\text{H}^+
    This reaction generates Cu(I)-MPS complexes and regenerates SPS, creating a self-sustaining cycle during electrodeposition .

  • Role of chloride ions : Cl⁻ enhances the availability of Cu²⁺ for reduction by interacting with thiolates and accelerating deposition rates .

Synergy with Polyethylene Glycol (PEG)

SPS and PEG exhibit co-adsorption effects:

  • Reduced Cu-PEG adducts : SPS diminishes Cu⁺-PEG interactions (e.g., C₂H₄O₂Cu⁺, C₃H₆OCu⁺), limiting PEG’s suppressing effects on deposition .

  • Hydrophobic interactions : SPS slightly reduces PEG-Cl⁻ hydrophobic interactions but maintains their accelerating role .

Effect SPS Impact
Cu-PEG adduct formationSignificant reduction
Hydrophobic PEG-Cl⁻Minimal reduction

Protonation and Stability

  • Protonation in acidic environments : SPS forms protonated species (SPS–H) in acidic conditions (e.g., [H⁺] = 0.05 M) .

  • Decomposition : Stable under normal conditions but decomposes in strong acids/bases .

Key Research Findings

  • Thiolate conformation : Gauche/trans conformations of thiolates influence electrochemical performance, affecting fragment distribution in TOF-SIMS analysis .

  • Surface coverage : Cl⁻ and MPS coverage depends on overpotential and solution concentrations, impacting deposition kinetics .

This comprehensive analysis highlights SPS’s versatility in electrochemical systems, particularly in copper plating, where its reactivity with metal ions, synergistic interactions with additives, and dynamic adsorption/desorption behaviors are critical to achieving high-quality deposits.

Scientific Research Applications

Bis-(sodium sulfopropyl)-disulfide (SPS) is a versatile compound with a wide range of applications across various industries, including personal care, textiles, pharmaceuticals, food, and scientific research . It is a white to light yellow solid powder that is highly soluble in water . SPS's chemical structure includes sulfonic acid groups and a disulfide bridge, giving it unique properties for various applications .

Applications

Personal Care Products
SPS is a popular ingredient in shampoos and conditioners due to its ability to enhance hair texture and manageability . Cosmetic formulators value it for improving the overall quality of hair care products .

Textile Industry
In the textile industry, SPS acts as a reducing agent in dyeing processes . It enhances color uptake and fixation on fabrics, resulting in more vibrant and long-lasting colors .

Pharmaceuticals
SPS is employed in drug formulations to improve the solubility and bioavailability of active ingredients, thereby enhancing the effectiveness of medications .

Food Industry
As a food additive, SPS provides antioxidant properties that help preserve freshness and extend the shelf life of various food products .

Industrial Applications
SPS is used as a brightener in copper electroplating, refining the crystal structure of the copper coating and improving the current density in copper electroplating baths at a concentration of 10-50mg/L . It is suitable for both decorative and functional deposits, such as those found on printed circuit boards . SPS is compatible with typical copper bath formulations, including non-ionic surfactants, polyamines, and other mercapto compounds, and can be used in conjunction with dyes . The use of SPS with sodium N, N-dimethyl-dithiocarbonylpropanesulfonate (DPS) and 3- (benzidine thiazole-2-mercapto) -propane sulfonate (ZPS) or thioureapropyl sulfate (UPS) can yield improved results .

Scientific Research
In laboratories, SPS is used as a reagent in biochemical assays and studies, particularly in the analysis of protein structures and functions, due to its unique chemical properties . It is also utilized in electrochemical experiments and copper surface studies .

Studies Involving Copper Surfaces

SPS is a functional additive that has been studied for its interactions with copper surfaces . Studies using Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) and cyclic voltammetry (CV) have explored the interactions of SPS with other additives like 3-Mercapto-1-Propanesulfonate (MPS) and chloride ions on copper electrodeposited layers . These studies have shown that the surface coverage of chloride and MPS depends on the applied overpotential and the concentrations of chloride, SPS, or MPS in the solution . The presence of chloride ions, the ratio of gauche/trans MPS molecules, and the ratio of chloride/thiols significantly influence the accelerating abilities of SPS . SPS also exhibits synergy with polyethylene glycol (PEG) through co-adsorption .

Ion-Pair Chromatography

SPS is used in ion-pair chromatography for quantitative analysis in acidic copper plating baths . This method poses a challenge due to the complex chemical matrix containing Cu(II) ions, sulfuric acid, and other organic additives . Ion-pair chromatography, using tetramethylammonium chloride (TMAC) as an additive to the eluent, can effectively retain SPS on a C18 column .

Mechanism of Action

The mechanism by which bis-(sodium sulfopropyl)-disulfide exerts its effects in electroplating involves its interaction with the copper ions in the plating bath. The compound adsorbs onto the copper surface, facilitating the reduction of copper ions and enhancing the deposition rate. The presence of the disulfide bond in the compound allows it to form a stable layer on the copper surface, improving the quality of the electroplated layer.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Superfilling Mechanism : this compound enables bottom-up filling of microvias by curvature-enhanced adsorption, outperforming MPS in high-aspect-ratio applications .

Additive Synergy : In mixtures with PEG and Janus Green B, this compound reduces grain size by 50% compared to MPSA-based systems, enhancing ductility in copper foils .

Environmental Impact: No ecotoxicity data exist for this compound, whereas MPSA shows moderate toxicity to aquatic organisms .

Biological Activity

Bis-(sodium sulfopropyl)-disulfide (SPS) is a compound primarily utilized in the field of copper electroplating as a brightener. Its biological activity has garnered attention due to its potential implications in various biochemical processes, particularly in the context of electrochemical applications. This article synthesizes findings from multiple studies to elucidate the biological activity of SPS, focusing on its interactions, mechanisms, and effects.

Chemical Structure and Properties

SPS is characterized by its disulfide bond and sulfonate groups, which contribute to its reactivity and solubility in aqueous environments. The molecular formula is C6H12Na2O6S2C_6H_{12}Na_2O_6S_2, and it exhibits significant electrochemical properties that influence its biological interactions.

  • Electrochemical Behavior : SPS dissociates into its monomeric forms upon interaction with metal surfaces, particularly copper. This dissociation is critical for its role as an accelerator in copper electrodeposition processes. Studies using time-of-flight secondary ion mass spectrometry (TOF-SIMS) have demonstrated that SPS can form stable complexes with copper ions, affecting the deposition rate and morphology of copper films .
  • Synergistic Effects with Other Compounds : Research indicates that SPS exhibits synergistic behavior when co-adsorbed with polyethylene glycol (PEG). This interaction alters the surface chemistry and reduces the inhibitory effects of PEG on copper deposition, suggesting a complex interplay between these molecules .
  • Protonation and Surface Chemistry : The presence of acidic conditions can lead to the protonation of SPS, forming SPS-H fragments that enhance its reactivity. The extent of protonation is influenced by immersion time in solutions containing SPS, which can significantly affect the surface coverage on copper substrates .

Case Study 1: Electroplating Efficiency

A study investigating the decomposition of SPS in copper electroplating baths revealed that SPS accelerates the filling of microstructures during deposition. The efficiency of this process was measured through cyclic voltammetry, showing that higher concentrations of SPS lead to improved filling rates in semiconductor applications .

Case Study 2: Interaction with Biological Macromolecules

Research has explored the interaction between SPS and biological macromolecules such as bovine serum albumin (BSA). Iontophoretic transport studies indicated enhanced permeability of charged macromolecules across biological membranes when facilitated by SPS, suggesting potential applications in drug delivery systems .

Data Tables

Study Focus Findings
Electrochemical behaviorSPS enhances copper deposition rates through complex formation.
Decomposition in electroplatingHigher SPS concentration improves microstructure filling efficiency.
Synergistic effects with PEGCo-adsorption reduces PEG's inhibitory effects on copper deposition.
Interaction with macromoleculesEnhanced transport of BSA across membranes facilitated by SPS.

Q & A

Q. Q1. What are the optimal synthetic conditions for producing SPS with high yield and purity?

Methodological Answer: SPS can be synthesized via phase transfer catalysis in aqueous phase using γ-chloropropyltriethoxysilane, sulfur, and sodium disulfide. Key parameters include:

  • Molar ratios : Sulfur-to-sodium disulfide (1:1.2) and γ-chloropropyltriethoxysilane-to-sodium polysulfide (1:1.1).
  • pH control : Buffers (e.g., sodium carbonate) maintain pH ~9–10 to prevent hydrolysis of intermediates.
  • Catalyst : Phase transfer catalysts (e.g., tetrabutylammonium bromide) at 1–2% by mass enhance reaction efficiency.
  • Temperature : Optimal at 60–70°C for 4–6 hours.
    Under these conditions, yields exceeding 95% and sulfur content >13.5% are achievable .

Q. Q2. How does SPS influence the microstructure and mechanical properties of electrodeposited copper foils?

Methodological Answer: SPS acts as a brightener and leveling agent in acidic copper electroplating baths. Methodological approaches include:

  • Concentration gradients : Test 0–6 mg/L SPS in collagen-containing electrolytes.
  • Analytical tools : Use SEM for surface morphology, XRD for crystallographic orientation (e.g., transition from (220) to (200) preferred orientation), and EBSD for grain structure analysis.
  • Mechanical testing : Measure tensile strength (e.g., reduced from ~500 N/mm² to ~450 N/mm² with increasing SPS) and roughness (AFM or profilometry).
    These methods reveal SPS’s role in refining grain size and enhancing surface uniformity .

Q. Q3. What analytical techniques are recommended for characterizing SPS stability and reactivity?

Methodological Answer:

  • Stability : Monitor thermal degradation via TGA (melting point: 150°C; decomposition >200°C).
  • Reactivity : Use HPLC or LC-MS to detect hydrolysis byproducts (e.g., sulfopropyl derivatives) under varying pH (3–12).
  • Electrochemical analysis : Cyclic voltammetry in plating baths to assess redox behavior and interactions with additives like PEG or halides .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported concentration-dependent effects of SPS on electrodeposit properties?

Methodological Answer: Discrepancies may arise from electrolyte composition (e.g., Br− or Cl− ions), current density, or synergistic additives. To address this:

Control variables : Fix electrolyte composition (e.g., 50 g/L Cu²⁺, 150 g/L H₂SO₄) and temperature (25°C).

Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between SPS, PEG, and halides.

Data normalization : Compare tensile strength and roughness relative to baseline (0 mg/L SPS).

Cross-validation : Replicate studies using standardized ASTM methods for electrodeposit characterization .

Q. Q5. What mechanisms explain the synergistic effects of SPS with Br− and PEG in copper electrodeposition?

Methodological Answer:

  • Br− role : Enhances adsorption of SPS onto copper surfaces, promoting grain refinement (confirmed via EBSD).
  • PEG interaction : Forms a co-adsorption layer with SPS, suppressing hydrogen evolution and improving deposit ductility.
  • Experimental validation :
    • In-situ FTIR : Identify adsorption peaks for SPS-PEG complexes.
    • Chronoamperometry : Measure polarization resistance changes with additive combinations.
    • Microhardness mapping : Correlate additive ratios with mechanical properties .

Q. Q6. How can researchers assess the environmental and toxicological risks of SPS in academic settings?

Methodological Answer:

  • Ecotoxicology : Conduct acute toxicity assays using Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201).
  • Degradation studies : Expose SPS to UV/H₂O₂ advanced oxidation processes (AOPs) and track byproducts via GC-MS.
  • Waste handling : Follow disposal guidelines in SDS (e.g., incineration at >800°C with scrubbers to capture SOₓ emissions) .

Q. Q7. What experimental strategies are effective for studying SPS’s role in modifying crystal orientation during electrodeposition?

Methodological Answer:

  • In-situ XRD : Monitor real-time crystal growth on copper substrates under varying SPS concentrations.
  • Electrochemical impedance spectroscopy (EIS) : Quantify charge-transfer resistance changes correlated with (200) orientation dominance.
  • Molecular dynamics (MD) simulations : Model SPS adsorption energetics on Cu (220) vs. (200) surfaces .

Data Interpretation and Reporting

Q. Q8. How should researchers address gaps in SPS’s toxicological and ecological data in publications?

Methodological Answer:

  • Transparency : Clearly state "No data available" for acute toxicity or chronic effects (per SDS Section 11).
  • Risk assessment proxies : Use read-across data from structurally similar disulfides (e.g., sodium dodecyl sulfonate) with proper justification.
  • Recommendations : Propose tiered testing frameworks (e.g., OECD 423 for acute oral toxicity) in future studies .

Q. Q9. What statistical methods are appropriate for analyzing SPS’s dose-response relationships in electroplating experiments?

Methodological Answer:

  • Non-linear regression : Fit SPS concentration vs. tensile strength/roughness using logistic or Hill equation models.
  • ANOVA with post-hoc tests : Identify significant differences between additive levels (e.g., Tukey’s HSD for multiple comparisons).
  • Principal component analysis (PCA) : Reduce dimensionality in datasets with >3 variables (e.g., SPS, PEG, Br−) .

Q. Q10. How to structure a research paper on SPS to meet peer-reviewed journal standards?

Methodological Answer:

  • Introduction : Link SPS’s electrochemical role to literature gaps (e.g., limited mechanistic studies on crystal orientation).
  • Methods : Detail synthesis protocols (CAS 27206-35-5), electrolyte formulations, and analytical instrument parameters (e.g., SEM accelerating voltage: 15 kV).
  • Results : Use tables to compare tensile strength (mean ± SD) and figures for SEM/XRD data.
  • Discussion : Contrast findings with prior work (e.g., discrepancies in optimal SPS concentration) and propose molecular-level hypotheses .

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